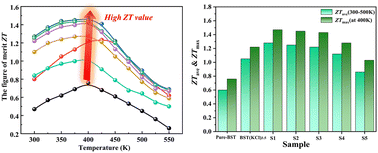Ultralow thermal conductivity and high thermoelectric performance induced by multiscale lattice defects in Cu-doped BST alloys†
CrystEngComm Pub Date: 2023-12-01 DOI: 10.1039/D3CE00951C
Abstract
This study focuses on the effect of Cu doping on the thermoelectric properties of BiSbTe3 (BST) alloys. Firstly, we successfully prepared high-quality BST alloys using the KCl solvent method and selected the most promising BST(KCl)3.5 sample from them, followed by Cu doping experiments. The experimental results show that Cu doping significantly improves the crystal quality and density of the alloy, thereby increasing the material's mobility and reducing the resistivity, leading to an improvement in the power factor. However, Cu doping also introduces a large number of dislocations and lattice distortions. Additionally, the highly doped samples contain Cu2Te and BST superlattice structures, which further enhance the scattering of heat transfer phonons, significantly reducing the lattice thermal conductivity. In the experiment, Cu-doped samples exhibited extremely low lattice thermal conductivity, as low as 0.32 W m−1 K−1 at 300 K. These improvements in structure and performance have greatly enhanced the thermoelectric efficiency of Cu-doped samples, leading to a significant increase in their ZT values. Particularly, in samples with a Cu doping level of x = 0.01, the maximum ZT value was 1.47 at 400 K, and the average ZT value reached 1.28 in the temperature range of 300 K to 450 K. These findings underscore the wide-ranging application potential of Cu-doped BiSbTe3 alloys in room temperature refrigeration and power generation. The study provides crucial insights into the characteristics of Cu-doped BiSbTe3 alloys, while also contributing to the optimization of thermoelectric material design and the advancement of sustainable energy conversion technologies.


Recommended Literature
- [1] Volumetric measurements by image segmentation on centrifugal microfluidic platforms in motion†
- [2] Controllable MXene nano-sheet/Au nanostructure architectures for the ultra-sensitive molecule Raman detection†
- [3] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [4] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [5] Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†
- [6] Comparison of Palladium Chemical Modifiers for the Determination of Selenium in Plasma by Zeeman-effect Background Corrected Electrothermal Atomic Absorption Spectrometry
- [7] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [8] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [9] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
- [10] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 147253-67-6









